![molecular formula C14H16N6O2 B5178655 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5178655.png)
1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide leads to decreased B-cell activation and proliferation, and increased apoptosis.
Biochemical and physiological effects:
1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide has been shown to have selective inhibition of BTK, with minimal off-target effects on other kinases. In preclinical studies, 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide has been well-tolerated and has shown favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of certain B-cell malignancies that involve the central nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide in lab experiments include its selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, one limitation is that 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide may not be effective in all B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK. Additionally, 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide may have limited efficacy in patients with acquired resistance to BTK inhibitors.
Future Directions
There are several potential future directions for the development and use of 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide. One area of research is the combination of 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its efficacy and overcome resistance. Another area of research is the use of 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cells, to improve the immune response against B-cell malignancies. Finally, there is ongoing research into the use of 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide in other diseases that involve B-cells, such as autoimmune disorders and graft-versus-host disease.
Synthesis Methods
The synthesis of 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide involves several steps, starting with the reaction of 1H-tetrazole-1-yl-acetic acid with 4-fluoro-3-nitrobenzoic acid to form 4-(1H-tetrazol-1-yl)benzoic acid. This intermediate is then coupled with 4-piperidinecarboxylic acid to form the final product, 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide. The synthesis process has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.
Scientific Research Applications
1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide has been extensively studied in preclinical models for its potential as a therapeutic agent for B-cell malignancies. In vitro studies have shown that 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide inhibits BTK activity and downstream signaling pathways in B-cells, leading to decreased cell proliferation and increased apoptosis. In vivo studies in mouse models of CLL and NHL have demonstrated that 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide can inhibit tumor growth and improve survival.
properties
IUPAC Name |
1-[4-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c15-13(21)10-5-7-19(8-6-10)14(22)11-1-3-12(4-2-11)20-9-16-17-18-20/h1-4,9-10H,5-8H2,(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFOSKURNGMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)
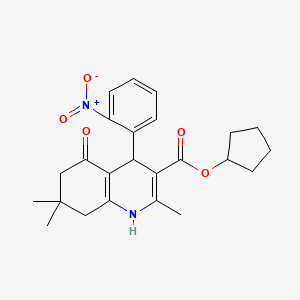
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5178582.png)
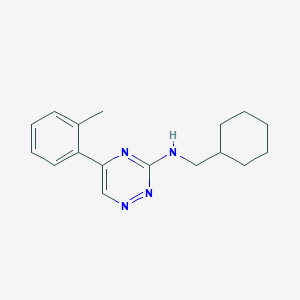
![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
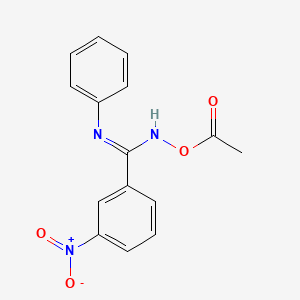
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
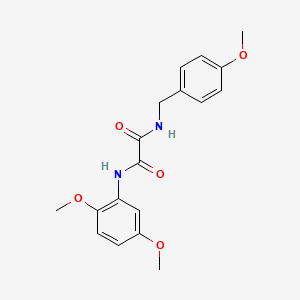
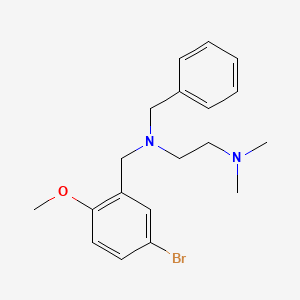
![2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5178626.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)
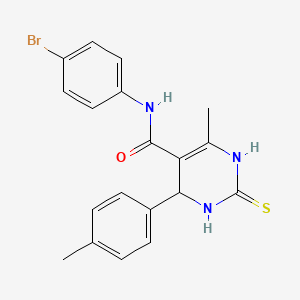
![pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)
![1-(hydroxymethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5178661.png)